

Spectral Data Interpretation for 2,3-Dimethoxybenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethoxybenzyl chloride

Cat. No.: B1302743

[Get Quote](#)

Disclaimer: This document provides a predicted spectral analysis for **2,3-dimethoxybenzyl chloride**. As of the date of this publication, experimental spectral data for this specific compound is not readily available in public databases. The predictions herein are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Introduction

2,3-Dimethoxybenzyl chloride ($C_9H_{11}ClO_2$) is an organic compound of interest in synthetic chemistry, potentially serving as a building block in the development of more complex molecules, including pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation. This technical guide presents a detailed, albeit predicted, interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3-dimethoxybenzyl chloride**, intended for researchers, scientists, and professionals in drug development.

Predicted Spectral Data Summary

The following tables summarize the predicted quantitative data from the spectroscopic analysis of **2,3-dimethoxybenzyl chloride**.

Table 1: Predicted 1H NMR Spectroscopic Data ($CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.05	d	~8.0	1H	Ar-H (H-6)
~7.00	t	~8.0	1H	Ar-H (H-5)
~6.90	d	~8.0	1H	Ar-H (H-4)
~4.75	s	-	2H	-CH ₂ Cl
~3.90	s	-	3H	-OCH ₃ (C-2)
~3.88	s	-	3H	-OCH ₃ (C-3)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~152.5	Ar-C (C-2)
~147.0	Ar-C (C-3)
~131.0	Ar-C (C-1)
~124.5	Ar-C (H-5)
~120.0	Ar-C (H-6)
~112.0	Ar-C (H-4)
~61.0	-OCH ₃ (C-2)
~56.0	-OCH ₃ (C-3)
~43.0	-CH ₂ Cl

Table 3: Predicted FTIR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3000-2850	Strong	C-H stretch (aromatic and aliphatic)
1580, 1480, 1450	Medium	C=C stretch (aromatic)
1270, 1080	Strong	C-O stretch (aryl ether)
780-740	Strong	C-H bend (aromatic, ortho-disubstituted pattern)
700-600	Medium	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
186/188	40/13	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
151	100	[M - Cl] ⁺
136	30	[M - Cl - CH ₃] ⁺
121	50	[M - Cl - 2xCH ₃] ⁺ or [M - Cl - OCH ₂] ⁺
91	20	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of purified **2,3-dimethoxybenzyl chloride** would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard (δ 0.00). The ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

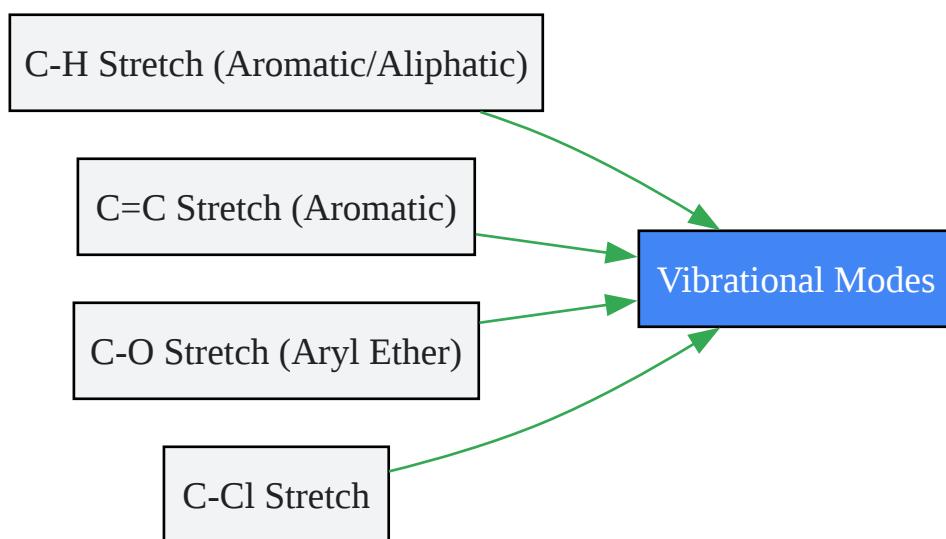
Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragments would be analyzed. The mass-to-charge ratio (m/z) of the ions would be recorded.

Spectral Interpretation and Visualization

^1H NMR Spectrum Interpretation

The predicted ^1H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the ortho and meta coupling, these would likely appear as a doublet, a triplet, and another doublet. A sharp singlet further downfield would represent the two protons of the chloromethyl (- CH_2Cl) group. Two additional singlets in the methoxy region would correspond to the two non-equivalent methoxy groups.

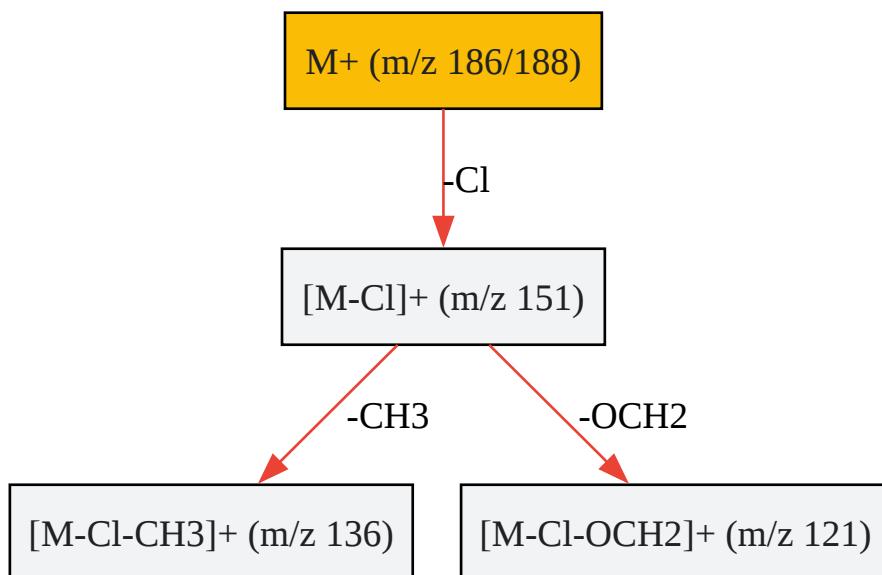

^1H NMR Functional Group Assignments.

^{13}C NMR Spectrum Interpretation

The predicted ^{13}C NMR spectrum is expected to show nine distinct signals. Six of these will be in the aromatic region, corresponding to the six carbons of the benzene ring. The two carbons bearing the methoxy groups (C-2 and C-3) would be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atoms. The carbon attached to the chloromethyl group (C-1) will also be in this region. The remaining three aromatic carbons will appear at higher fields. The two methoxy carbons and the benzylic carbon will appear at the highest fields.

IR Spectrum Interpretation

The predicted IR spectrum will likely show characteristic C-H stretching frequencies for both the aromatic and aliphatic protons. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm^{-1} region. Strong absorptions corresponding to the C-O stretching of the aryl ether groups are expected. A band in the lower frequency region would be indicative of the C-Cl stretch.



[Click to download full resolution via product page](#)

Key IR Vibrational Modes.

Mass Spectrum Interpretation

The predicted mass spectrum should show a molecular ion peak $[\text{M}]^+$ at m/z 186, with a smaller $[\text{M}+2]^+$ peak at m/z 188 (approximately one-third the intensity) due to the presence of the ^{37}Cl isotope. The base peak is predicted to be at m/z 151, corresponding to the loss of the chlorine atom to form a stable benzylic carbocation. Further fragmentation could involve the loss of methyl groups or formaldehyde from the methoxy substituents.

[Click to download full resolution via product page](#)

Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a foundational, albeit predicted, spectroscopic profile of **2,3-dimethoxybenzyl chloride**. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. It is important to reiterate that these are predicted values, and experimental verification is necessary for definitive structural confirmation. The provided experimental protocols can serve as a starting point for obtaining such crucial empirical data.

- To cite this document: BenchChem. [Spectral Data Interpretation for 2,3-Dimethoxybenzyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302743#spectral-data-interpretation-for-2-3-dimethoxybenzyl-chloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com